Pteridicacid A
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Overview
Description
Pteridicacid A is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Pteridine Derivatives and Therapeutic Potential
Pteridicacid A, a pteridine derivative, falls under a class of aromatic compounds known for their wide range of biological functions and therapeutic potential. Pteridine-based compounds, including pteridicacid A, are actively studied for their antitumor activity and potential in treating chronic inflammation-related diseases. Moreover, they have shown promise in the treatment of diseases such as diabetes, osteoporosis, ischemia, and neurodegeneration. Pteridines like pteridicacid A have been tested for their antimicrobial activities, though further research in this area is needed (Carmona-Martínez et al., 2018).
Arsenic Stress Adaptation in Plants
Research into the metabolic adaptations of Pteris vittata, a fern known for its arsenic hyperaccumulation, offers insight into the stress response mechanisms in plants. Pteridicacid A could potentially play a role in these mechanisms. These adaptations include changes in oxidative stress responses and antioxidant capacities, which are key in understanding how plants like Pteris vittata tolerate high levels of arsenic, providing avenues for future research in phytoremediation and plant resilience (Singh et al., 2006).
Pterinomics and Analytical Methodologies
The field of pterinomics, which includes the study of pteridicacid A, has developed significantly. A new workflow using high-performance liquid chromatography - tandem mass spectrometry (HPLC-MS/MS) methodology for the simultaneous analysis of pteridine derivatives has been established. This allows for a comprehensive profiling of pteridines and supports research applications in understanding their roles in human health and disease (Burton et al., 2016).
Arsenic Hyperaccumulation-Regulation Network
The study of Pteris vittata's arsenic hyperaccumulation-regulation network can provide insights into the role of pteridicacid A in environmental science. The creation of a de novo transcriptomic-tonoplast proteomic database for this fern has revealed genetic components of its arsenic hyperaccumulation-regulation mechanisms. This research offers a valuable resource for further studies on phytoremediation and the role of pteridicacid A in such processes (Yan et al., 2019).
properties
Product Name |
Pteridicacid A |
---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
QBUNWYIRJPTIPL-KJDSHMCHSA-N |
Isomeric SMILES |
CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |
Canonical SMILES |
CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |
synonyms |
pteridic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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